molecular formula C13H9Cl2FO B14066602 (2',3'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol

(2',3'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol

Cat. No.: B14066602
M. Wt: 271.11 g/mol
InChI Key: AMMIADYIJWPQSC-UHFFFAOYSA-N
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Description

(2’,3’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,3’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol typically involves the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure.

    Methanol Addition: Introduction of the methanol group through a suitable reaction, such as a Grignard reaction or a reduction process.

Industrial Production Methods

Industrial production methods may involve large-scale halogenation and subsequent functionalization of the biphenyl core. The specific conditions, such as temperature, pressure, and catalysts, would be optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of halogen atoms or the reduction of the methanol group to a methyl group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Investigation of its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Exploration as a potential lead compound in drug discovery.

Industry

    Material Science: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2’,3’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: The parent compound without any substitutions.

    Chlorobiphenyls: Biphenyl compounds with chlorine substitutions.

    Fluorobiphenyls: Biphenyl compounds with fluorine substitutions.

Uniqueness

The unique combination of chlorine, fluorine, and methanol groups in (2’,3’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol may confer distinct chemical and biological properties, making it a compound of interest for various applications.

Properties

Molecular Formula

C13H9Cl2FO

Molecular Weight

271.11 g/mol

IUPAC Name

[3-(2,3-dichlorophenyl)-2-fluorophenyl]methanol

InChI

InChI=1S/C13H9Cl2FO/c14-11-6-2-4-9(12(11)15)10-5-1-3-8(7-17)13(10)16/h1-6,17H,7H2

InChI Key

AMMIADYIJWPQSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)F)CO

Origin of Product

United States

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